![molecular formula C20H18N2O6S B3009913 2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1009350-50-8](/img/structure/B3009913.png)
2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The ethoxycarbonyl group would likely contribute to the overall polarity of the molecule . The thiazolidine ring could potentially introduce some rigidity into the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ethoxycarbonyl group could undergo hydrolysis to form a carboxylic acid . The thiazolidine ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxycarbonyl group could increase its solubility in polar solvents . The acidity or basicity of the compound would be influenced by the presence of the carboxylic acid group .Scientific Research Applications
- In Vitro Studies : A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacterial strains, as well as fungal strains (C. albicans, A. niger). The synthesized compounds exhibited bacteriostatic and fungistatic effects .
- Quantitative Structure-Activity Relationship (QSAR) : Multi-target QSAR models effectively described the antimicrobial activity, highlighting the influence of structural parameters such as LUMO, 3χv, and W on the compound’s efficacy .
- Combination with Antibiotics : When combined with certain antibiotics, 2-amino benzoic acid (PABA) exhibits synergistic antibacterial potency against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus .
- Suzuki-Miyaura Coupling : The benzylic position of 2-amino benzoic acid can be functionalized to form boronic acid derivatives. These derivatives are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, a widely-applied carbon-carbon bond-forming method in organic synthesis .
- Benzylic Position Oxidation : By adding a sodium dichromate source of protons (e.g., sulfuric acid) and heating the reaction, the alkyl side chain of 2-amino benzoic acid can be oxidized to form a carboxylic acid functional group, resulting in benzoic acid .
- 2-amino benzoic acid derivatives have demonstrated a broad spectrum of activity, including antiviral, anticancer, and anti-Alzheimer effects .
Antimicrobial Activity
Synergistic Antibacterial Potency
Boronic Acid Derivatives
Oxidation to Benzoic Acid
Antiviral, Anticancer, and Anti-Alzheimer Properties
Other Activities
Safety and Hazards
properties
IUPAC Name |
2-[[3-[(4-ethoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-9-7-12(8-10-13)11-22-17(23)16(29-20(22)27)21-15-6-4-3-5-14(15)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJYRTPQEOQLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid |
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